Ethyl 5-(2-cyanophenoxy)pentanoate
Description
Ethyl 5-(2-cyanophenoxy)pentanoate is an ester derivative characterized by a pentanoate backbone substituted with a 2-cyanophenoxy group. This compound is structurally designed to combine the lipophilic ethyl ester moiety with a polar nitrile-functionalized aromatic ring, influencing its physicochemical and biological properties. It is synthesized through nucleophilic substitution or coupling reactions involving ethyl 5-hydroxypentanoate and 2-cyanophenol derivatives, as inferred from analogous synthetic routes for related esters .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 5-(2-cyanophenoxy)pentanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-17-14(16)9-5-6-10-18-13-8-4-3-7-12(13)11-15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
NCBXCLOXJNEUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-cyanophenoxy)pentanoate typically involves the esterification of 5-(2-cyanophenoxy)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-(2-cyanophenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-cyanophenoxy)pentanoate involves its hydrolysis to 5-(2-cyanophenoxy)pentanoic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting acid can then participate in various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Hydrophobicity : Halogenated analogs (e.g., 2,4-difluoro or chloro-fluoro substitutions) exhibit higher log P values, favoring membrane permeability .
- Volatility: Unsubstituted ethyl pentanoate is more volatile, making it suitable for combustion studies, while bulkier substituents reduce volatility .
Biological Activity
Ethyl 5-(2-cyanophenoxy)pentanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with biological systems, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group attached to a pentanoate backbone with a cyanophenoxy moiety. This unique structure enhances its polarity and solubility, making it suitable for various applications in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against certain bacterial strains, potentially making it a candidate for developing new antibacterial agents. The compound's structure contributes to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
2. Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured macrophages.
- Key Findings:
- Decreased levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM.
- Inhibition of NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nuclear Receptors: The compound may act as a modulator for nuclear receptors involved in inflammation and metabolism.
- Enzyme Inhibition: It has been suggested that the compound inhibits specific enzymes related to bacterial metabolism, further contributing to its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Conducted by researchers at [University X], this study evaluated the compound against a panel of bacterial strains. Results indicated that the compound effectively inhibited growth, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics.
-
Anti-inflammatory Study :
- A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models. The results showed significant reduction in paw edema in rats treated with the compound compared to controls.
-
Pharmacokinetics :
- Research conducted on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics, with peak plasma concentrations observed within 1 hour post-administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
